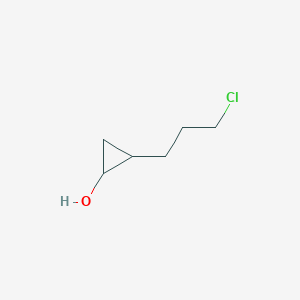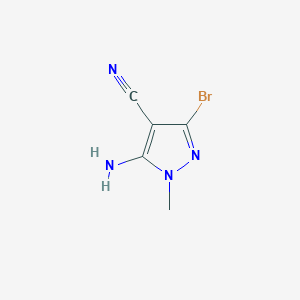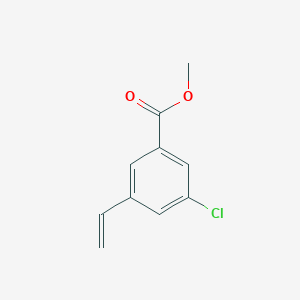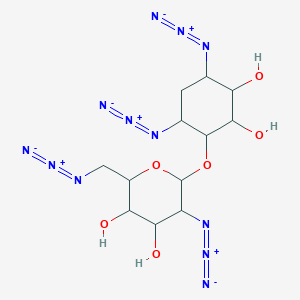
2-Aminobut-3-ynoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminobut-3-ynoic acid hydrochloride: is an organic compound with the molecular formula C4H6ClNO2. It is a derivative of butynoic acid, featuring an amino group at the second carbon and a hydrochloride group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminobut-3-ynoic acid hydrochloride typically involves the reaction of propargyl bromide with glycine in the presence of a base, followed by acidification to obtain the hydrochloride salt. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Water or ethanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Aminobut-3-ynoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction can yield saturated amino acids.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxo derivatives such as 2-oxo-but-3-ynoic acid.
Reduction: Saturated amino acids like 2-aminobutyric acid.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Aminobut-3-ynoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Aminobut-3-ynoic acid hydrochloride involves its interaction with specific molecular targets. It can inhibit enzymes such as cysteine desulfurase and cystathionine gamma-lyase, affecting metabolic pathways. The compound’s unique structure allows it to bind to active sites of these enzymes, leading to inhibition of their activity .
Comparación Con Compuestos Similares
- 2-Aminobut-3-enoic acid hydrochloride
- 2-Aminobutyric acid
- 2-Aminopropanoic acid
Comparison:
- 2-Aminobut-3-ynoic acid hydrochloride has a triple bond, making it more reactive in certain chemical reactions compared to its analogs with double or single bonds.
- 2-Aminobut-3-enoic acid hydrochloride has a double bond, which affects its reactivity and stability.
- 2-Aminobutyric acid and 2-Aminopropanoic acid lack the unsaturation present in this compound, making them less reactive in certain contexts .
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C4H6ClNO2 |
|---|---|
Peso molecular |
135.55 g/mol |
Nombre IUPAC |
2-aminobut-3-ynoic acid;hydrochloride |
InChI |
InChI=1S/C4H5NO2.ClH/c1-2-3(5)4(6)7;/h1,3H,5H2,(H,6,7);1H |
Clave InChI |
IWOFBVWGVMEBFC-UHFFFAOYSA-N |
SMILES canónico |
C#CC(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-butyl 5-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12065305.png)





![2-Bromo-7-(difluoromethyl)-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B12065367.png)
![1-Bromo-8-chloro-3-(propan-2-yl)imidazo[1,5-a]pyrazine](/img/structure/B12065373.png)
